
Triphenylen-2-ylboronic acid
Overview
Description
Triphenylen-2-ylboronic acid is a chemical compound with the molecular formula C18H13BO2 . It is also known by other names such as 2-Triphenylenylboronic acid and B-2-Triphenylenylboronic acid .
Synthesis Analysis
The synthesis of boronic acids, including this compound, has been a subject of research. A study titled “Rapid approach to complex boronic acids” discusses the synthesis of large libraries of boronic acid derivatives using multiple chemistries and building blocks . The synthesis was performed on a nanomole scale with high success rates .Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms along with a boron atom . The exact mass of the molecule is 272.100861 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, boronic acids in general play an exquisite role in synthetic chemistry . They are involved in various transformations including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical and Chemical Properties Analysis
This compound has a molecular weight of 272.1 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 40.5 Ų . The complexity of the molecule is 372 .Scientific Research Applications
Chemosensors for Explosives Detection : Triphenylene derivatives have been developed as potent chemosensors for detecting electron-deficient nitroaromatic explosives like picric acid and trinitrotoluene. These derivatives, synthesized using Suzuki-Miyaura coupling and click reactions, exhibit sensitive responses to these explosives and offer simple, low-cost detection methods (Bhalla et al., 2013).
Discotic Liquid Crystals : Triphenylene-based discotic liquid crystals have applications in phase compensation films for liquid crystal display devices and as one-dimensional charge carrier systems in various electronic devices. Over 500 derivatives have been synthesized for applications in electrical conduction, photoconduction, electroluminescence, photovoltaic solar cells, gas sensing, and optical data storage (Kumar, 2004).
Near-Infrared Luminescence : Triphenylene-dye-doped polymers have been used to create organic near-infrared persistent-luminescence systems. These are valuable for communication, imaging, and sensors, offering bright and long-lived emission. Such systems demonstrate applications in NIR anti-counterfeiting and NIR bioimaging (Lin et al., 2022).
Semiconducting Materials : Triphenylene derivatives have been synthesized for use in organic field effect transistors (OFETs) and organic solar cells (OSCs). These derivatives exhibit good solubility and are promising for further designs in π-extended triphenylene systems (Hoang et al., 2011).
Electrochromic Electrodes : Triphenylene-based metal-organic frameworks have been explored for their potential in sensors, batteries, supercapacitors, catalysis, and optoelectronics. These frameworks, when formed into thin films, have shown promise in electrochromic applications due to their porous structure, high electrochemical activity, and fast coloring speed (Ran et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Triphenylen-2-ylboronic acid is a chemical compound with the molecular formula C18H13BO2 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It has been used in the development of organic polymers with ultralong room-temperature phosphorescence (rtp) lifetimes . This suggests that it may play a role in energy transfer processes within these materials.
Pharmacokinetics
Its boiling point is 565.5±33.0 °C at 760 mmHg , and its density is 1.3±0.1 g/cm3 . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Its use in the development of organic polymers with ultralong rtp lifetimes suggests that it may influence the energy transfer processes within these materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it should be stored under inert gas (nitrogen or Argon) at 2-8°C
Biochemical Analysis
Biochemical Properties
Triphenylen-2-ylboronic acid plays a crucial role in biochemical reactions, particularly as a ligand in metal-catalyzed processes. It interacts with various enzymes and proteins, facilitating important catalytic reactions. For instance, it is often used in Suzuki-Miyaura cross-coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds . The nature of these interactions involves the coordination of the boronic acid group with the metal center, enhancing the reactivity and selectivity of the catalytic process.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and phosphatases, thereby modulating signal transduction pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been shown to inhibit certain proteases by forming a stable complex with the enzyme’s active site . This inhibition can lead to changes in gene expression and cellular responses, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under inert gas conditions (such as nitrogen or argon) at temperatures between 2-8°C . Prolonged exposure to air and moisture can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance certain metabolic pathways without causing significant toxicity . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux. It has been shown to influence the activity of enzymes involved in the synthesis of aromatic amino acids and other secondary metabolites . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus or mitochondria, where it can interact with key regulatory proteins and enzymes to modulate cellular processes.
Properties
IUPAC Name |
triphenylen-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BO2/c20-19(21)12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFBSZZEOWJJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733021 | |
| Record name | Triphenylen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654664-63-8 | |
| Record name | Triphenylen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)
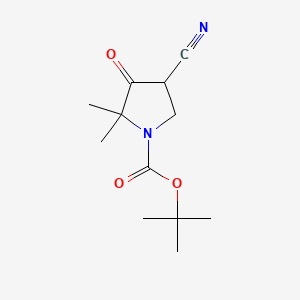
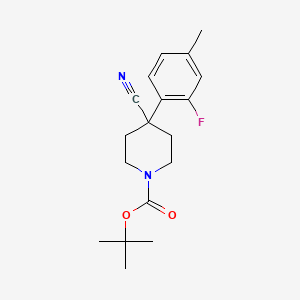

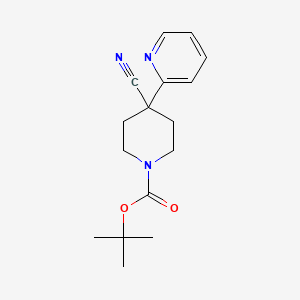



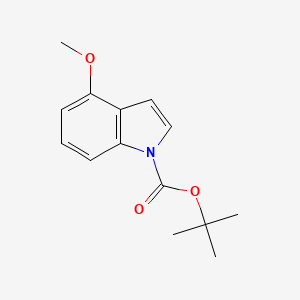
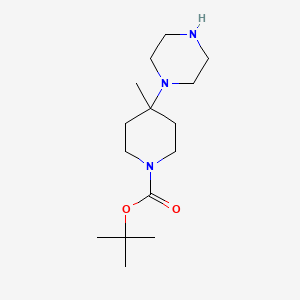
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)
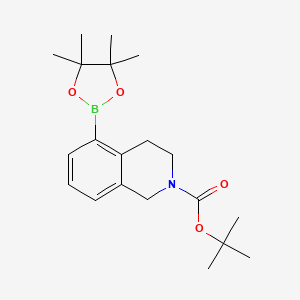

![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)
